6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL
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Overview
Description
6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL is a chemical compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic organic compounds known for their tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring . This particular compound, with its unique amino and methyl substitutions, exhibits distinct chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by specific substitutions at the 6, 7, 8, and 9 positions. The process often starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by selective amination and methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different electronic and steric properties depending on the nature of the substituents .
Scientific Research Applications
6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent optoelectronic properties
Mechanism of Action
The mechanism by which 6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL exerts its effects involves interactions with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding to proteins and nucleic acids. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-9H-carbazole: Similar in structure but lacks the methyl substitutions at the 8 and 9 positions.
2,7-Diamino-9H-carbazole: Another isomer with amino groups at different positions.
3,6-Dimethyl-9H-carbazole: Contains methyl groups but lacks amino substitutions.
Uniqueness
6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These unique features make it particularly valuable in applications requiring specific optoelectronic characteristics and biological activities .
Properties
CAS No. |
832723-93-0 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
6,7-diamino-8,9-dimethylcarbazol-3-ol |
InChI |
InChI=1S/C14H15N3O/c1-7-13(16)11(15)6-10-9-5-8(18)3-4-12(9)17(2)14(7)10/h3-6,18H,15-16H2,1-2H3 |
InChI Key |
IJRXBUZPRNWJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)O |
Origin of Product |
United States |
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